Cerium(IV) trifluoromethanesulfonate

Description

Properties

IUPAC Name |

cerium(4+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAJTISDHIASIP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CeF12O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432135 | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107792-63-2 | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cerium(IV) Trifluoromethanesulfonate

Foreword: The Pursuit of a Potent and Anhydrous Oxidant

Cerium(IV) trifluoromethanesulfonate, Ce(OTf)₄, stands as a formidable oxidizing agent in the arsenal of the modern synthetic chemist. Its efficacy, particularly in reactions such as the benzylic oxidation of aromatics and the ring-opening of epoxides, is significantly influenced by its mode of preparation and, most critically, its anhydrous nature. The presence of water can markedly diminish its oxidative power. This guide provides an in-depth exploration of the synthesis of this powerful reagent, offering field-proven insights into its preparation and handling. While direct, detailed academic protocols for its synthesis are not abundantly published, this document synthesizes established principles of inorganic synthesis and analogous procedures for similar ceric salts to propose a robust and reliable methodology.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of this compound fundamentally involves the reaction of a suitable Cerium(IV) precursor with trifluoromethanesulfonic acid (triflic acid, TfOH). Two primary routes are plausible:

-

From Cerium(IV) Carbonate: This route involves the direct reaction of cerium(IV) carbonate with triflic acid. While conceptually straightforward, detailed experimental protocols are scarce in publicly accessible literature, suggesting potential challenges in sourcing high-purity starting material or in controlling the reaction.

-

From Cerium(IV) Oxide (Ceria): This is a more practical and well-precedented approach, analogous to the industrial synthesis of other cerium(IV) salts like cerium(IV) sulfate. Cerium(IV) oxide is a readily available, inexpensive, and stable starting material.[1] This guide will focus on a detailed protocol for this superior route.

The causality behind selecting the ceria pathway lies in its reliability and the higher likelihood of achieving an anhydrous product, which is paramount for the reagent's reactivity.[2]

The Core Synthesis: From Cerium(IV) Oxide to Ceric Triflate

The reaction of the highly inert, calcined cerium(IV) oxide with a strong, non-oxidizing acid like triflic acid requires elevated temperatures to proceed at a practical rate. The reaction can be summarized as:

CeO₂ (s) + 4 CF₃SO₃H (l) → Ce(SO₃CF₃)₄ (s) + 2 H₂O (g)

Vigorous stirring and a significant excess of triflic acid are crucial to drive the reaction to completion and to ensure the resulting product is anhydrous.

Quantitative Data and Reagent Specifications

| Parameter | Value/Specification | Rationale |

| Starting Material | Cerium(IV) Oxide (CeO₂), high purity (≥99.5%) | Minimizes side reactions and ensures a high-purity final product. |

| Reagent | Trifluoromethanesulfonic Acid (CF₃SO₃H), ≥99% | A large excess is used to act as both reactant and solvent, and to drive off water. |

| Stoichiometric Ratio | ~1:8 molar ratio of CeO₂ to CF₃SO₃H | A significant excess of acid ensures complete reaction of the solid CeO₂. |

| Reaction Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation energy of the reaction with the inert oxide. |

| Reaction Time | 4-6 hours | Ensures complete conversion. Reaction progress can be monitored by the dissolution of the solid CeO₂. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture, which is critical for an anhydrous product. |

Detailed Experimental Protocol

Safety First: This synthesis involves corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a thermocouple for temperature monitoring. The entire apparatus should be flame-dried under an inert atmosphere (N₂ or Ar) and allowed to cool.

-

Reagent Addition: To the flask, add Cerium(IV) oxide (1.0 eq). Under a positive flow of inert gas, slowly add trifluoromethanesulfonic acid (~8.0 eq) via a dropping funnel.

-

Reaction: With vigorous stirring, heat the reaction mixture to 120-140 °C. The initially suspended CeO₂ will gradually dissolve. Maintain the temperature and stirring for 4-6 hours, or until the reaction mixture becomes a homogeneous, slightly colored solution.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate as a solid. To aid in filtration, the resulting paste can be diluted with a dry, non-coordinating solvent like anhydrous dichloromethane or diethyl ether.

-

Set up a Schlenk filtration apparatus with a fine porosity fritted funnel.

-

Under an inert atmosphere, filter the solid product.

-

Wash the isolated solid with several portions of anhydrous diethyl ether to remove any unreacted triflic acid.

-

-

Drying: Dry the product under high vacuum for several hours to remove any residual solvent. The final product should be a fine, free-flowing powder.

-

Storage: Store the anhydrous this compound in a tightly sealed container under an inert atmosphere in a desiccator. The compound is hygroscopic.

Visualizing the Process

Experimental Workflow

Caption: Experimental workflow for the synthesis of Ce(OTf)₄.

Reaction Mechanism Overview

Caption: Simplified reaction mechanism for Ce(OTf)₄ synthesis.

Characterization and Quality Control

Ensuring the anhydrous nature and purity of the synthesized this compound is crucial.

-

Infrared (IR) Spectroscopy: An IR spectrum of the final product should show the characteristic strong S=O and C-F stretching frequencies of the triflate anion. Crucially, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is indicative of an anhydrous product.

-

¹⁹F NMR Spectroscopy: The triflate anion has a characteristic ¹⁹F NMR signal. The spectrum should show a single sharp resonance, and the absence of other fluorine-containing impurities.[3]

-

Elemental Analysis: Combustion analysis can be used to confirm the elemental composition (C, H, S) of the final product, providing a quantitative measure of its purity.

Applications in Drug Development and Organic Synthesis

Anhydrous this compound is a versatile reagent with numerous applications in organic synthesis, including:

-

Oxidation of Alcohols and Alkylbenzenes: It is a powerful oxidizing agent for the conversion of benzyl alcohols and alkylbenzenes to their corresponding aldehydes and ketones.

-

Lewis Acid Catalysis: Ce(OTf)₄ can function as a potent Lewis acid catalyst in various transformations, such as Friedel-Crafts reactions and esterifications.[2]

-

Deprotection Reactions: It can be employed for the deprotection of certain protecting groups, such as tert-butyldimethylsilyl (TBS) ethers.[4]

Conclusion: A Powerful Tool Forged Through Careful Synthesis

The synthesis of this compound, while demanding careful attention to anhydrous conditions, provides access to a highly valuable and potent oxidizing agent. The proposed methodology, based on the reaction of cerium(IV) oxide with triflic acid, offers a reliable and scalable route to this important reagent. By adhering to the detailed protocols and exercising meticulous experimental technique, researchers can confidently prepare high-purity, anhydrous Ce(OTf)₄, unlocking its full potential in their synthetic endeavors.

References

-

Nair, V., & Balagopal, L. (2001). Benzylic oxidation of aromatics with cerium(IV) triflate; Synthetic scope and mechanistic insight. Research on Chemical Intermediates, 27(7-8), 825-834. [Link]

- ORGANIC CERIUM (IV) COMPOUNDS, THEIR PREPARATION AND APPLICATION. (1993).

-

Supporting Information. (2007). Wiley-VCH. [Link]

-

This compound | C4CeF12O12S4. PubChem. [Link]

- Method for synthesizing trifluoromethanesulfonate. (2016).

-

Cerium (IV) triflate-catalyzed selective oxidation of sulfides to sulfoxides with aqueous hydrogen peroxide. ResearchGate. [Link]

-

Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. (2021). JACS Au. [Link]

-

Preparation of Cerium (IV) sulfate anh. from CeO2. (2018). The Science Madness Discussion Board. [Link]

-

Exploring Ce(IV)-MOFs redox behavior for catalysis by spectroscopies. Digital CSIC. [Link]

-

Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. (2020). National Institutes of Health. [Link]

-

Synthesis and structure of [CeF4(Me2SO)2]— a rare neutral ligand complex of a lanthanide tetrafluoride. (2014). ePrints Soton. [Link]

-

Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures. (2020). NSF Public Access Repository. [Link]

-

Synthesis and Characterization of Cerium(IV) Metallocenes. (2015). ResearchGate. [Link]

-

Cerium(IV) oxide. Wikipedia. [Link]

-

Effects of Ligands on the Cerium-Catalysed Ligand-to-Metal Charge Transfer. (2023). ChemRxiv. [Link]

-

4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. (2022). National Institutes of Health. [Link]

Sources

Cerium(IV) Trifluoromethanesulfonate: A Comprehensive Technical Guide for the Modern Chemist

Foreword: Unveiling the Potential of a Powerful Oxidant

In the landscape of modern organic synthesis, the demand for potent, selective, and versatile reagents is perpetual. Among the arsenal of oxidizing agents available to the contemporary chemist, Cerium(IV) trifluoromethanesulfonate, often abbreviated as Ce(OTf)₄, has emerged as a reagent of significant interest. Its potent one-electron oxidizing capability, coupled with the unique properties imparted by the trifluoromethanesulfonate counterion, renders it a valuable tool in a variety of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, underpinned by a commitment to scientific integrity and actionable insights. We will delve into the nuances of its preparation, explore its utility in key synthetic methodologies, and provide a framework for its safe and effective implementation in the laboratory.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical characteristics is paramount to its successful application. This compound is a yellow, hygroscopic solid that is soluble in water and some organic solvents.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄CeF₁₂O₁₂S₄ | [1][2] |

| Molecular Weight | 736.37 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| CAS Number | 107792-63-2 | [1] |

| Solubility | Soluble in water. | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

The trifluoromethanesulfonate (triflate) anion, a non-coordinating and highly electron-withdrawing group, significantly influences the reactivity of the Ce(IV) center, enhancing its Lewis acidity and oxidizing power compared to other cerium(IV) salts like ceric ammonium nitrate (CAN).

Synthesis and Handling: Enabling Widespread Adoption

The accessibility of a reagent is a critical factor in its widespread adoption. This compound can be prepared from readily available cerium precursors.

Synthesis Protocol: Preparation from Cerium(IV) Carbonate

This protocol is based on the established reaction between cerium(IV) carbonate and trifluoromethanesulfonic acid.[3]

Materials:

-

Cerium(IV) carbonate (Ce(CO₃)₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous acetonitrile

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend Cerium(IV) carbonate in anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise with vigorous stirring. Caution: The reaction is exothermic and releases carbon dioxide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to yield this compound as a yellow solid.

-

The product should be stored under an inert atmosphere due to its hygroscopic nature.

Self-Validation: The successful synthesis can be confirmed by the change in color from the starting material and the cessation of gas evolution. Further characterization can be performed using techniques such as IR spectroscopy to confirm the presence of the triflate group.

Handling and Storage

This compound is a corrosive and hygroscopic solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and moisture.[1] Store the reagent in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Applications in Organic Synthesis: A Versatile Oxidant

The synthetic utility of this compound stems from its ability to act as a potent one-electron oxidant, facilitating a range of valuable transformations.

Benzylic Oxidation: A Gateway to Carbonyls

One of the most prominent applications of Ce(OTf)₄ is the oxidation of benzylic C-H bonds to form aldehydes and ketones.[4] This transformation is of great importance in the synthesis of fine chemicals and pharmaceutical intermediates.

Experimental Protocol: Oxidation of Toluene to Benzaldehyde

Materials:

-

Toluene

-

This compound

-

Acetonitrile

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask and standard work-up equipment

Procedure:

-

To a solution of toluene in a mixture of acetonitrile and water, add this compound in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of a mixed solvent system of acetonitrile and water aids in the solubility of both the organic substrate and the cerium salt. The aqueous work-up with sodium bicarbonate neutralizes any acidic byproducts.

Mechanistic Insight: The Ce(IV)/Ce(III) Catalytic Cycle

The oxidation of benzylic positions by this compound is believed to proceed through a radical mechanism involving a Ce(IV)/Ce(III) redox cycle.

Caption: Proposed mechanism for the benzylic oxidation by Ce(OTf)₄.

Deprotection of Silyl Ethers: A Mild and Efficient Method

This compound can also be employed as a catalyst for the high-yield deprotection of tert-butyldimethylsilyl (TBDMS) ethers, a common protecting group for alcohols in organic synthesis.[1]

Experimental Protocol: Deprotection of a TBDMS Ether

Materials:

-

TBDMS-protected alcohol

-

This compound (catalytic amount)

-

Methanol

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask and standard work-up equipment

Procedure:

-

Dissolve the TBDMS-protected alcohol in a mixture of methanol and water.

-

Add a catalytic amount of this compound to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the deprotection is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting alcohol can be purified by column chromatography if necessary.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting silyl ether and the appearance of the more polar alcohol product. The high yields typically obtained with this method further validate its efficiency.

Safety and Toxicology

This compound is a hazardous substance and should be handled with care. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated chemical fume hood.[6] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[6]

Conclusion: A Powerful Tool for the Synthetic Chemist

This compound has established itself as a potent and versatile oxidizing agent in the realm of organic synthesis. Its ability to effect challenging transformations such as benzylic oxidation and the mild deprotection of silyl ethers makes it a valuable addition to the synthetic chemist's toolkit. By understanding its fundamental properties, mastering its synthesis and handling, and appreciating the mechanistic nuances of its reactivity, researchers can unlock the full potential of this powerful reagent in the development of novel synthetic methodologies and the construction of complex molecules. As the drive for efficient and selective chemical processes continues, the utility of reagents like this compound is poised to grow, further enabling innovation in the chemical and pharmaceutical sciences.

References

-

Imamoto, T., Koide, Y., & Hiyama, S. (1990). This compound as a Strong Oxidizing Agent. Chemistry Letters, 19(8), 1445-1446. [Link]

-

Nair, V., Mathew, J., & Prabhakaran, J. (1995). Benzylic oxidation of aromatics with cerium(IV) triflate; synthetic scope and mechanistic insight. Journal of the Chemical Society, Perkin Transactions 1, (10), 1259-1262. [Link]

-

This compound | American Elements. [Link]

-

This compound | C4CeF12O12S4 | PubChem. [Link]

-

Saikia, P., & Boruah, R. C. (2009). Cerium (IV) triflate-catalyzed selective oxidation of sulfides to sulfoxides with aqueous hydrogen peroxide. Tetrahedron Letters, 50(48), 6667-6669. [Link]

-

Nair, V., Mathew, J., & Prabhakaran, J. (1995). Benzylic oxidation of aromatics with cerium(IV) triflate; Synthetic scope and mechanistic insight. Journal of the Chemical Society, Perkin Transactions 1, (10), 1259-1262. [Link]

-

This compound HYDRATE | CAS#:698999-65-4 | Chemsrc. [Link]

-

This compound - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

Sources

- 1. Benzylic oxidation of aromatics with cerium(IV) triflate; synthetic scope and mechanistic insight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CAS number for Cerium(IV) trifluoromethanesulfonate

An In-depth Technical Guide to Cerium(IV) Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Introduction

This compound, often abbreviated as Ce(OTf)₄, is a powerful oxidizing agent and a versatile Lewis acid catalyst employed in a myriad of organic transformations. Its efficacy stems from the high oxidation potential of the Cerium(IV) ion, coupled with the exceptional electron-withdrawing nature and stability of the trifluoromethanesulfonate (triflate) counterion. This combination renders it a highly effective reagent for reactions that proceed via single-electron transfer (SET) mechanisms, making it an invaluable tool for synthetic chemists in academia and the pharmaceutical industry. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on the practical insights required for its successful implementation in a laboratory setting.

The primary identifier for anhydrous this compound is CAS Number 107792-63-2 [1][2][3][4]. It is also commercially available in a hydrated form, which is assigned CAS Number 698999-65-4 [5][6][7]. For the purpose of this guide, we will focus on the properties and applications of the anhydrous and hydrated forms as reported in the literature.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][8] This necessitates careful handling and storage under anhydrous conditions to maintain its reactivity. It is soluble in water, a property that can be exploited in certain applications.[2][3]

| Property | Value |

| CAS Number | 107792-63-2[1][2][3][4] |

| Molecular Formula | C₄CeF₁₂O₁₂S₄[2][3][4] |

| Molecular Weight | 736.37 g/mol [2] |

| Appearance | Solid[7] |

| Solubility | Soluble in water[2][3] |

| Hygroscopicity | Hygroscopic[2][8] |

Synthesis of this compound

This compound can be synthesized through the reaction of a suitable Cerium(IV) precursor with trifluoromethanesulfonic acid. A commonly employed method involves the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid.[9][10] The choice of the cerium salt is critical, as it influences the purity and reactivity of the final product. The presence of water in the reaction mixture can lead to the formation of the hydrated species, which may exhibit different reactivity profiles in certain applications.

Synthesis Workflow

Caption: A simplified mechanism for the benzylic oxidation of alkylbenzenes using this compound.

Deprotection of Silyl Ethers

This compound also serves as an effective catalyst for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. [2]This is a crucial step in multi-step organic synthesis where hydroxyl groups are protected to prevent unwanted side reactions. The mild reaction conditions and high yields make this a preferred method for TBDMS ether cleavage.

Ring Opening of Epoxides

As a potent Lewis acid, Cerium(IV) triflate catalyzes the ring opening of epoxides with high regio- and stereoselectivity. This reaction is highly valuable for the synthesis of 1,2-diols and other functionalized molecules, which are common structural motifs in natural products and drug candidates.

Experimental Protocol: Oxidation of Benzyl Alcohol

The following protocol provides a representative example of the use of this compound in the oxidation of a primary benzyl alcohol to the corresponding aldehyde.

-

Reaction Setup: To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add this compound (1.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure benzaldehyde.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [2][4][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. [11][12]* Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. [11][12]Avoid contact with skin and eyes. [12]* Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. [2][8]It is hygroscopic and should be protected from moisture. [2][8]* Incompatibilities: It is incompatible with strong oxidizing agents. [2][11]* First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [11]If it comes into contact with skin, wash off immediately with soap and plenty of water. [11]If inhaled, move to fresh air. [11]If swallowed, do NOT induce vomiting and seek immediate medical attention. [11]

References

- Imamoto, T., Koide, Y., & Hiyama, S. (1990). This compound as a Strong Oxidizing Agent. Chemistry Letters, 19(8), 1445–1446.

-

Chemsrc. (n.d.). This compound HY& | CAS#:698999-65-4. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Benzylic oxidation of aromatics with cerium(IV) triflate; Synthetic scope and mechanistic insight | Request PDF. Retrieved from [Link]

-

Scilit. (n.d.). This compound as a Strong Oxidizing Agent. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C4CeF12O12S4 | CID 9875257. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 107792-63-2 [sigmaaldrich.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 107792-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C4CeF12O12S4 | CID 9875257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound HY& price,buy this compound HY& - chemicalbook [m.chemicalbook.com]

- 6. This compound HY& | CAS#:698999-65-4 | Chemsrc [chemsrc.com]

- 7. This compound HY& | 698999-65-4 [amp.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. academic.oup.com [academic.oup.com]

- 10. scilit.com [scilit.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

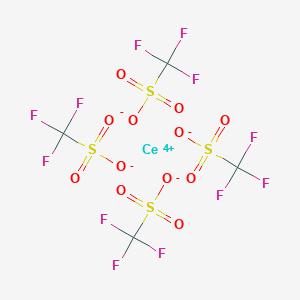

structure of Cerium(IV) trifluoromethanesulfonate

An In-Depth Technical Guide to the Structure of Cerium(IV) Trifluoromethanesulfonate

Abstract

This compound, Ce(CF₃SO₃)₄ or Ce(OTf)₄, is a formidable oxidizing agent and Lewis acid catalyst with significant utility in organic synthesis. Its high reactivity stems from the combination of the potent oxidizing power of the Ce(IV) ion and the electron-withdrawing, weakly coordinating nature of the trifluoromethanesulfonate (triflate) anions. Despite its widespread use, the definitive solid-state structure of anhydrous Ce(OTf)₄ has not been elucidated by single-crystal X-ray diffraction to date. This guide synthesizes available data from coordination chemistry, spectroscopic studies, and analogous compounds to postulate a structure and provides a comprehensive overview of its synthesis, characterization, handling, and application for researchers, scientists, and drug development professionals.

Introduction: The Synergy of Cerium(IV) and the Triflate Anion

The unique chemical behavior of this compound is a direct consequence of its constituent parts.

-

The Cerium(IV) Cation (Ce⁴⁺): Cerium is unique among the lanthanides for its stable +4 oxidation state in both aqueous and coordination chemistry.[1] The Ce⁴⁺/Ce³⁺ redox couple possesses a high standard reduction potential (typically ~+1.7 V), making Ce(IV) compounds powerful single-electron transfer (SET) oxidants.[1] As a hard Lewis acid, the highly charged Ce⁴⁺ ion is also strongly oxophilic.

-

The Trifluoromethanesulfonate (Triflate, OTf⁻) Anion: The triflate anion (CF₃SO₃⁻) is one of the best-known weakly coordinating anions. The negative charge is highly delocalized across the three oxygen atoms and stabilized by the potent electron-withdrawing trifluoromethyl group. This property makes metal triflates, including Ce(OTf)₄, highly effective Lewis acids, as the metal center is more accessible for substrate coordination.[2][3]

The combination of a hard, highly oxidizing metal center with four weakly coordinating anions results in a reagent that is both a powerful oxidant and a strong Lewis acid, capable of activating a wide range of organic substrates.

The Elusive Structure: Postulates and Indirect Evidence

The Crystallographic Challenge

As of this guide's publication, a definitive single-crystal X-ray structure for anhydrous Ce(OTf)₄ has not been reported in peer-reviewed literature. The compound's high reactivity, extreme hygroscopicity, and potential for forming polymeric or amorphous solids present significant challenges to growing diffraction-quality single crystals.

Inferences from Cerium(IV) Coordination Chemistry

To postulate a structure, we can draw insights from known Ce(IV) complexes. The large ionic radius of Ce⁴⁺ allows for high coordination numbers (CN), typically ranging from 8 to 12.[1][4]

-

Ceric Ammonium Nitrate (CAN): In (NH₄)₂[Ce(NO₃)₆], the cerium center is 12-coordinate, with each of the six nitrate ligands binding in a bidentate fashion.[1]

-

Cerium(IV) Formate Complexes: In the solid state, Ce(IV) can form stable hexanuclear clusters with a [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, where the individual cerium ions exhibit coordination numbers of 8 or 9.[4][5]

-

Cerium(IV) Acetylacetonate: The crystal structure of Ce(acac)₄ reveals an 8-coordinate cerium center, with the geometry approximating a D₂d dodecahedron.[6]

These examples establish a clear precedent for Ce(IV) to adopt high coordination numbers, frequently involving an 8-coordinate geometry such as a square antiprism or dodecahedron.

A Postulated Structure for Ce(OTf)₄

Given the available evidence, a simple, monomeric, 4-coordinate tetrahedral structure is highly unlikely. The oxophilic Ce(IV) center would be coordinatively unsaturated. A more plausible structure is a coordination polymer , where the triflate ligands bridge adjacent cerium centers.

In this model, each cerium atom could achieve an 8-coordinate, square antiprismatic geometry. This is accomplished by coordinating to four oxygen atoms from four different bridging triflate ligands. Each triflate ligand, in turn, would act as a bridge, using two of its sulfonyl oxygen atoms to bind to two different cerium centers. This arrangement creates a stable, three-dimensional network.

Caption: Postulated coordination environment of Ce(IV) in a polymeric Ce(OTf)₄ structure.

Spectroscopic and Analytical Characterization

In the absence of a crystal structure, spectroscopic techniques are critical for probing the local coordination environment of the cerium center. Extended X-ray Absorption Fine Structure (EXAFS) is particularly powerful for this purpose.[7]

EXAFS analysis of Ce(OTf)₄ would provide key structural parameters:

-

Ce-O Bond Distances: The first coordination shell should reveal the distance from the cerium atom to the coordinating oxygen atoms of the triflate ligands.

-

Ce-S Distance: The distance to the sulfur atoms of the triflate ligands can help determine the binding mode (e.g., monodentate vs. bidentate).

-

Coordination Number (CN): While challenging to determine with high precision, EXAFS can provide a reliable estimate of the number of nearest-neighbor oxygen atoms.[8]

A typical workflow for such a characterization is outlined below.

Caption: Experimental workflow for EXAFS analysis of Ce(OTf)₄.

Synthesis and Handling

Synthesis Protocol

This compound is typically prepared by the reaction of a Ce(IV) precursor with trifluoromethanesulfonic acid. The reactivity of the final product is highly dependent on the preparation method and the residual water content.[4]

Materials:

-

Cerium(IV) hydroxide, Ce(OH)₄ (or Cerium(IV) carbonate, Ce(CO₃)₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Protocol:

-

Precaution: Trifluoromethanesulfonic acid is extremely corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

To a stirred suspension of freshly prepared cerium(IV) hydroxide (1.0 equiv) in anhydrous acetonitrile (5 mL per mmol of Ce) at 0 °C under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic acid (4.2 equiv) dropwise via a syringe.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir vigorously for 12-18 hours. The mixture should become a pale yellow solution or suspension.

-

Filter the reaction mixture under inert atmosphere to remove any unreacted starting material.

-

Remove the solvent from the filtrate under reduced pressure (in vacuo) at a bath temperature not exceeding 40 °C. This will yield a pale yellow solid.

-

To ensure the removal of any excess triflic acid, triturate the resulting solid with anhydrous diethyl ether (3 x 10 mL), decanting the ether each time.

-

Dry the final product, a fine pale yellow powder, under high vacuum for at least 4 hours. Store the product in a glovebox or a desiccator sealed under an inert atmosphere.

Handling and Safety

| Parameter | Information | Reference |

| Appearance | Pale yellow solid | |

| Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | [1] |

| Hygroscopicity | Highly hygroscopic; reacts with moisture. | [1] |

| Storage | Store in a tightly sealed container under an inert atmosphere (Ar or N₂) in a cool, dry place. | [1] |

| Incompatibilities | Water, moisture, strong oxidizing agents. | [1] |

| Handling | Handle exclusively in an inert atmosphere glovebox or using Schlenk techniques. Use appropriate PPE at all times. |

Application in Organic Synthesis: Benzylic Oxidation

Ce(OTf)₄ is a highly effective reagent for the oxidation of benzylic C-H bonds in alkylbenzenes to the corresponding aldehydes and ketones.[4] The reaction proceeds via a single-electron transfer mechanism.

Protocol: Oxidation of Toluene to Benzaldehyde

Materials:

-

This compound, Ce(OTf)₄

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ce(OTf)₄ (2.2 equiv) in a mixture of anhydrous dichloromethane (10 mL) and trifluoroacetic acid (2 mL).

-

Cool the pale yellow solution to 0 °C in an ice bath.

-

Add toluene (1.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of diethyl ether (50 mL) and ice-cold water (50 mL).

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL), saturated aqueous NaHSO₃ (1 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure benzaldehyde.

Conclusion and Future Outlook

This compound remains a powerful and synthetically valuable reagent. While its utility is well-established, its fundamental structure in the solid state is not. This guide has presented a postulated polymeric structure based on the known high-coordination preferences of the Ce(IV) ion. The definitive elucidation of this structure via single-crystal X-ray diffraction or advanced spectroscopic methods like EXAFS would be a significant contribution to the coordination chemistry of lanthanides. Such a discovery would provide deeper insight into its reaction mechanisms and potentially guide the development of new, more reactive, or more selective cerium-based reagents for the advancement of chemical synthesis and drug discovery.

References

-

Wikipedia. Cerium compounds. [Link]

-

Laali, K. K., Herbert, M., Cushnyr, B., et al. (2001). Benzylic oxidation of aromatics with cerium(IV) triflate; synthetic scope and mechanistic insight. Journal of the Chemical Society, Perkin Transactions 1, (6), 578-583. [Link]

-

Lindqvist-Reis, P., Kloo, L., et al. (2013). Crystal Structure and Solution Species of Ce(III) and Ce(IV) Formates: From Mononuclear to Hexanuclear Complexes. Inorganic Chemistry, 52(20), 11947-11955. [Link]

-

Matković, B., & Grdenić, D. (1963). The crystal structure of cerium(IV) acetylacetonate. Acta Crystallographica, 16(6), 456-461. [Link]

-

American Elements. This compound. [Link]

-

PubChem. This compound. [Link]

-

Imamoto, T., Koide, Y., & Hiyama, S. (1990). This compound as a Strong Oxidizing Agent. Chemistry Letters, 19(8), 1445-1446. [Link]

-

OSTI.gov. This compound as a strong oxidizing agent. [Link]

-

Halbach, R. L., Nocton, G., et al. (2018). Cerium Tetrakis(tropolonate) and Cerium Tetrakis(acetylacetonate) Are Not Diamagnetic but Temperature-Independent Paramagnets. Inorganic Chemistry, 57(15), 9317-9324. [Link]

-

Romanchuk, A. Y., et al. (2021). Effective coordination numbers from EXAFS: general approaches for lanthanide and actinide dioxides. Journal of Synchrotron Radiation, 28(6). [Link]

-

Imamoto, T., Koide, Y., & Hiyama, S. (1990). This compound as a Strong Oxidizing Agent. Chemistry Letters, 19(8), 1445-1446. [Link]

-

Wikipedia. Hafnium trifluoromethanesulfonate. [Link]

-

Abe, H., et al. (1998). Extended x-ray absorption fine structure study on the cerium(IV)-induced DNA hydrolysis: Implication to the roles of 4f orbitals in the catalysis. The Journal of Chemical Physics, 109(19), 8414-8419. [Link]

- Gschneidner, K. A. Jr., & Eyring, L. (Eds.). (1991). Handbook on the Physics and Chemistry of Rare Earths, Vol. 15. Elsevier.

-

Hagen, K. S. (2000). Iron(II) Triflate Salts as Convenient Substitutes for Perchlorate Salts: Crystal Structures of ₂ and Fe(MeCN)₄(CF₃SO₃)₂. Inorganic Chemistry, 39(25), 5867-5869. [Link]

-

Rebijith, K., Asif, M., et al. (2021). Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones. Beilstein Journal of Organic Chemistry, 17, 1727-1732. [Link]

-

Laali, K. K., Herbert, M., et al. (2001). Benzylic oxidation of aromatics with cerium(IV) triflate; Synthetic scope and mechanistic insight. UNF Scholar Research Profiles. [Link]

-

Dalpozzo, R., De Nino, A., et al. (2003). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 68(8), 3053-3056. [Link]

- Gschneidner, K. A. Jr., Bünzli, J.-C. G., & Pecharsky, V. K. (Eds.). (2003). Handbook on the Physics and Chemistry of Rare Earths, Vol. 33. Elsevier.

-

Kobayashi, S., et al. (1995). Hafnium(IV) Trifluoromethanesulfonate, An Efficient Catalyst for the Friedel–Crafts Acylation and Alkylation Reactions. Bulletin of the Chemical Society of Japan, 68(7), 2053-2060. [Link]

-

Krossing, I., & Reisinger, A. (2005). Chemistry with weakly coordinating anions. Angewandte Chemie International Edition, 44(48), 7866-7892. [Link]

Sources

- 1. Benzylic oxidation of aromatics with cerium(IV) triflate; synthetic scope and mechanistic insight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholars.unf.edu [scholars.unf.edu]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

cerium(4+) trifluoromethanesulfonate IUPAC name

An In-depth Technical Guide to Cerium(IV) Trifluoromethanesulfonate

Topic: this compound Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as ceric triflate, stands as a uniquely potent and versatile reagent in modern synthetic chemistry. Characterized by its exceptional oxidizing power and strong Lewis acidity, it facilitates a range of challenging organic transformations. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and mechanistic underpinnings. We delve into its core applications, including the selective oxidation of hydrocarbons and sulfides, catalytic ring-opening of epoxides, and deprotection strategies, offering detailed, field-proven protocols. By explaining the causality behind experimental choices and emphasizing safe handling, this document serves as an essential resource for researchers aiming to leverage the full potential of this powerful cerium(IV) salt.

Nomenclature and Physicochemical Properties

A clear understanding of a reagent begins with its fundamental identity. This section outlines the formal naming conventions and key physical data for this compound.

IUPAC Naming and Synonyms

The formal IUPAC name for this compound is cerium(4+);tetrakis(trifluoromethanesulfonate) [1]. However, in laboratory and commercial settings, it is more commonly referred to by several synonyms:

-

Trifluoromethanesulfonic Acid Cerium(IV) Salt[5]

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly abbreviated as "triflate" or "OTf," is an excellent leaving group, contributing significantly to the compound's high reactivity.

Chemical and Physical Data

The essential properties of this compound are summarized below. Its hygroscopic nature is a critical handling consideration.

| Property | Value | Source(s) |

| Molecular Formula | C₄CeF₁₂O₁₂S₄ | [1][2][4] |

| Molecular Weight | 736.39 g/mol | [4][5] |

| Appearance | Yellow powder/solid | [4][5] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water and DMSO | [2][4][5] |

| CAS Number | 107792-63-2 | [1][2][3] |

Synthesis, Handling, and the Critical Role of Hydration

The efficacy of this compound is profoundly influenced by its preparation and subsequent handling. This section provides a validated synthetic protocol and essential safety guidelines, with a special focus on the impact of hydration on reactivity.

Standard Synthetic Protocol

A reliable method for the laboratory-scale synthesis of this compound involves the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid.[6][7] This choice of starting material is deliberate; the use of a carbonate base ensures that the only byproducts are water and carbon dioxide, simplifying purification.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: To the flask, add cerium(IV) carbonate. Slowly, and with vigorous stirring, add a stoichiometric amount of trifluoromethanesulfonic acid at room temperature. Causality: The slow addition is crucial to control the effervescence (CO₂ evolution) and the exothermic nature of the acid-base reaction.

-

Reaction: Allow the mixture to stir at room temperature under a nitrogen atmosphere until the evolution of CO₂ ceases, indicating the completion of the reaction.

-

Isolation: The resulting product can be isolated by removing the solvent (water) under reduced pressure. The final product is a yellow solid.

-

Storage: Immediately transfer the synthesized this compound to a desiccator for storage under an inert atmosphere.

Caption: Workflow for the synthesis of Ce(OTf)₄.

Expert Insight: The Decisive Role of Hydration

The synthetic utility of cerium(IV) triflate is critically dependent on its degree of hydration.[8] This is a nuance often overlooked but is paramount for reaction reproducibility and selectivity.

-

Anhydrous Ce(OTf)₄: The strictly anhydrous form acts predominantly as a powerful Lewis acid. For instance, its reaction with benzyl alcohol yields dibenzyl ether, a product of dehydration.[8]

-

Hydrated Ce(OTf)₄: In contrast, the hydrated form exhibits potent single-electron oxidizing properties. The same reaction with benzyl alcohol using hydrated cerium(IV) triflate yields benzaldehyde, the oxidation product.[8]

Self-Validating System: Before use in a sensitive reaction, it is advisable to perform a test reaction on a model substrate (e.g., benzyl alcohol) to confirm the primary mode of reactivity (Lewis acid vs. oxidant) of a specific batch of the reagent. The product distribution will validate its effective "state."

Safety, Storage, and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Category | GHS Information | Precautionary Measures |

| Skin Contact | H314: Causes severe skin burns and eye damage.[9] H315: Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Eye Contact | H319: Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Inhalation | H335: May cause respiratory irritation.[1][2][10] | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10] |

Handling and Storage:

-

It is hygroscopic; store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place.[2][9]

-

Keep away from moisture and incompatible materials such as strong oxidizing agents.[2][9]

-

Ensure eyewash stations and safety showers are readily accessible.[3][9]

Mechanistic Foundations of Reactivity

The dual reactivity of Ce(OTf)₄ as both an oxidant and a Lewis acid stems from the fundamental electronic properties of the cerium(IV) ion.

The Ce(IV)/Ce(III) Redox Couple

The chemistry of cerium is dominated by the stability of the +3 and +4 oxidation states. The Ce(IV)/Ce(III) redox couple possesses a high standard potential, making Ce(IV) a powerful one-electron oxidant. This ability to readily accept an electron is the driving force for its oxidative transformations of organic substrates.[11]

Single Electron Transfer (SET) Pathways

In many of its oxidative reactions, particularly with electron-rich aromatic compounds, the mechanism proceeds via a Single Electron Transfer (SET) pathway.[12]

-

Electron Abstraction: The Ce(IV) center abstracts a single electron from the organic substrate (e.g., an alkylbenzene).

-

Radical Cation Formation: This transfer generates a Ce(III) species and an organic radical cation.[12]

-

Deprotonation/Further Reaction: The highly reactive radical cation can then undergo various subsequent reactions, such as deprotonation at a benzylic position, which leads to a radical that is further oxidized to a carbocation, ultimately yielding the ketone or aldehyde product.[12]

Caption: Generalized SET pathway for benzylic oxidation.

Key Applications in Organic Synthesis

The potent reactivity of this compound has been harnessed for several high-value synthetic transformations.

Oxidation of Benzylic and Alkylaromatic Systems

One of the hallmark applications of Ce(OTf)₄ is the direct oxidation of benzylic C-H bonds in alkylbenzenes to form aryl aldehydes and ketones.[2][6][8] This transformation is particularly valuable as it often proceeds under mild, room-temperature conditions, offering a significant advantage over harsher, traditional methods.[8]

-

Setup: In a fume hood, dissolve the alkylbenzene substrate in a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: Add hydrated this compound (typically 2-3 equivalents) to the solution in portions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Quenching: Upon completion, quench the reaction by pouring the mixture into water.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography.

Selective Oxidation of Sulfides to Sulfoxides

Ce(OTf)₄ acts as an efficient catalyst for the selective oxidation of sulfides to sulfoxides using aqueous hydrogen peroxide as the terminal oxidant.[13] This method is notable for its high functional group tolerance, leaving moieties like alcohols, aldehydes, and olefins intact.[13]

Causality: The catalytic nature of this reaction stems from the ability of the Ce(IV)/Ce(III) cycle to mediate the transfer of an oxygen atom from H₂O₂ to the sulfur atom. Using H₂O₂ as the stoichiometric oxidant makes this a greener and more atom-economical process compared to using multiple equivalents of the cerium salt.

Caption: Experimental workflow for sulfide oxidation.

Catalytic Ring-Opening of Epoxides

Leveraging its strong Lewis acidity, anhydrous Ce(OTf)₄ is an excellent catalyst for the ring-opening of epoxides with various nucleophiles (alcohols, water, acetic acid).[8][10] These reactions are characterized by high yields and, critically, high regio- and stereoselectivity, which are essential outcomes in complex molecule synthesis.[8]

Deprotection of Silyl Ethers

This compound can also be used as a catalyst for the high-yield deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[2] This adds a valuable tool to the repertoire of protecting group strategies in multi-step synthesis.

Advanced and Emerging Applications

The unique redox and Lewis acidic properties of cerium continue to inspire new applications.

-

Metal-Organic Frameworks (MOFs): Ce(IV) is used to construct highly stable MOFs.[14] The redox-active Ce(IV)/Ce(III) couple within the MOF structure imparts catalytic activity for reactions like oxidative desulfurization.[11]

-

Radical Polymerization: Cerium(IV) salts are known to initiate radical polymerization reactions, opening avenues in materials science.[8]

Conclusion

This compound is far more than a standard laboratory chemical; it is a sophisticated tool for enabling challenging chemical transformations. Its dual nature as a potent single-electron oxidant and a strong Lewis acid, modulated simply by its degree of hydration, offers a level of control and selectivity that is highly sought after in research and development. By understanding its mechanistic foundations, adhering to rigorous handling protocols, and appreciating the subtle yet critical role of its hydration state, scientists can effectively and safely deploy this reagent to achieve their synthetic goals.

References

-

Title: this compound | C4CeF12O12S4 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound as a Strong Oxidizing Agent Source: Oxford Academic, Chemistry Letters URL: [Link]

-

Title: Benzylic oxidation of aromatics with cerium(IV) triflate; Synthetic scope and mechanistic insight Source: ResearchGate URL: [Link]

-

Title: SDS Cerium Source: Ames Laboratory URL: [Link]

-

Title: this compound as a strong oxidizing agent (Journal Article) Source: OSTI.GOV URL: [Link]

-

Title: this compound HYDRATE CAS#: 206996-62-5 Source: ChemWhat URL: [Link]

-

Title: this compound Source: American Elements URL: [Link]

-

Title: this compound as a Strong Oxidizing Agent Source: Scilit URL: [Link]

-

Title: Oxidation of some aromatic hydrocarbons by cerium(IV) trifluoroacetate Source: RSC Publishing URL: [Link]

-

Title: Cerium (IV) triflate-catalyzed selective oxidation of sulfides to sulfoxides with aqueous hydrogen peroxide Source: ResearchGate URL: [Link]

-

Title: Exploring Ce(IV)-MOFs redox behavior for catalysis by spectroscopies Source: Digital CSIC URL: [Link]

-

Title: The chemistry and applications of hafnium and cerium(iv) metal–organic frameworks Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

- 1. This compound | C4CeF12O12S4 | CID 9875257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. 107792-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound as a strong oxidizing agent (Journal Article) | ETDEWEB [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound HY& | 698999-65-4 [amp.chemicalbook.com]

- 11. digital.csic.es [digital.csic.es]

- 12. Oxidation of some aromatic hydrocarbons by cerium(IV) trifluoroacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The chemistry and applications of hafnium and cerium(iv) metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Advent of a Powerful Oxidant: A Technical Guide to Cerium(IV) Trifluoromethanesulfonate

Foreword: The Quest for Potent and Selective Oxidizing Agents

In the landscape of synthetic chemistry, the development of novel oxidizing agents is a cornerstone of innovation, enabling the construction of complex molecules with precision and efficiency. For decades, cerium in its +4 oxidation state has been recognized as a versatile and potent one-electron oxidant. However, the reactivity and utility of Ce(IV) reagents are profoundly influenced by the nature of their counterions. This technical guide delves into the discovery, synthesis, characterization, and application of a particularly powerful member of this family: Cerium(IV) trifluoromethanesulfonate, Ce(OTf)₄. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique oxidative capabilities of this remarkable reagent.

The Genesis of this compound: A Historical Perspective

The story of this compound begins in the late 20th century, a period of intense research into new reagents for organic synthesis. While Ceric Ammonium Nitrate (CAN) was a well-established and widely used oxidant, its utility was often limited by its moderate solubility in many organic solvents and the coordinating nature of the nitrate ligands. Researchers sought a Ce(IV) species with enhanced reactivity and broader applicability.

The breakthrough came in 1990 when Tsuneo Imamoto, Yasuhiro Koide, and Susumu Hiyama reported the synthesis and powerful oxidizing properties of this compound.[1][2][3] Their work, published in Chemistry Letters, described a straightforward preparation from cerium(IV) carbonate and trifluoromethanesulfonic acid. The choice of the trifluoromethanesulfonate (triflate) anion was a strategic one; its extreme electron-withdrawing nature and low coordinating ability were anticipated to render the Ce(IV) center highly electrophilic and, therefore, a much stronger oxidizing agent than its predecessors. This hypothesis proved to be correct, ushering in a new era of cerium-mediated oxidation chemistry.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a relatively straightforward acid-base reaction. The following protocol is based on the seminal work of Imamoto and colleagues, with additional practical insights for ensuring a successful preparation.

Reaction Scheme:

Ce(CO₃)₂ + 4 CF₃SO₃H → Ce(OTf)₄ + 2 H₂O + 2 CO₂

Experimental Protocol

Materials:

-

Cerium(IV) carbonate (Ce(CO₃)₂)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Cannula or syringe for liquid transfer

-

Schlenk filtration apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend cerium(IV) carbonate in anhydrous acetonitrile.

-

Addition of Acid: Cool the suspension in an ice bath (0 °C). Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise with vigorous stirring. The addition should be performed carefully to control the effervescence from the evolution of carbon dioxide.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux. The progress of the reaction can be monitored by the dissolution of the solid cerium(IV) carbonate and a change in color.

-

Isolation of the Product: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by filtration using a Schlenk filtration apparatus under an inert atmosphere. Wash the solid with a small amount of anhydrous diethyl ether to remove any residual trifluoromethanesulfonic acid.

-

Drying and Storage: Dry the resulting solid under high vacuum to remove all traces of solvent. This compound is hygroscopic and should be stored in a desiccator under an inert atmosphere.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive this compound.

-

Anhydrous Solvents: The use of anhydrous solvents is necessary for the same reason – to prevent the decomposition of the product.

-

Slow Addition of Acid: The slow, dropwise addition of the strong trifluoromethanesulfonic acid is a critical safety measure to control the exothermic reaction and the rate of carbon dioxide evolution.

-

Washing with Diethyl Ether: Diethyl ether is a good choice for washing the product as it is a non-coordinating solvent in which the product is poorly soluble, thus minimizing product loss while effectively removing impurities.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands associated with the triflate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~1250-1280 | Asymmetric SO₃ stretch |

| ~1150-1170 | Symmetric SO₃ stretch |

| ~1030 | S-O stretch |

| ~760 | C-F stretch |

| ~640 | S-C stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet or ATR). The data presented here is a general representation.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The triflate anions in this compound give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed around -78 to -79 ppm (relative to CFCl₃).[5] The presence of a single, sharp peak is indicative of a clean product with magnetically equivalent triflate groups.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, F, S, Ce) in the compound. The experimentally determined values should be in close agreement with the calculated theoretical values for the molecular formula C₄CeF₁₂O₁₂S₄.

| Element | Theoretical % |

| Carbon (C) | 6.52 |

| Fluorine (F) | 30.95 |

| Oxygen (O) | 26.06 |

| Sulfur (S) | 17.41 |

| Cerium (Ce) | 19.03 |

Applications in Organic Synthesis and Drug Development

The high oxidizing potential of this compound makes it a valuable reagent in a variety of organic transformations. Its enhanced reactivity compared to other Ce(IV) reagents allows for reactions to be carried out under milder conditions and with a broader range of substrates.

Oxidation of Alcohols and Alkylarenes

One of the primary applications of this compound is the oxidation of benzylic alcohols and alkylarenes to the corresponding aldehydes and ketones.[1][4] This transformation is particularly useful in the synthesis of pharmaceutical intermediates where selective oxidation is required.

Reaction Mechanism Outline:

The reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating a radical cation intermediate which then undergoes further reaction to yield the oxidized product.

Caption: Simplified mechanism for the oxidation of a benzylic alcohol.

Oxidative Cleavage of Ethers

This compound can be employed for the deprotection of various ether protecting groups, a common transformation in multi-step organic synthesis, including the synthesis of complex natural products and pharmaceuticals.[4]

Catalysis of Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role as a stoichiometric oxidant, this compound can also act as a powerful Lewis acid catalyst. It has been shown to catalyze a variety of reactions, including Friedel-Crafts acylations and domino reactions for the synthesis of complex heterocyclic scaffolds, which are prevalent in many drug molecules.[6]

Selective Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a challenging transformation. This compound has been successfully employed as a catalyst for this reaction, using aqueous hydrogen peroxide as the terminal oxidant.[3] This method is particularly valuable in medicinal chemistry, as the sulfoxide moiety is a key functional group in several important drugs.

Safety and Handling

This compound is a strong oxidizing agent and a corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, away from combustible materials.

Conclusion

The discovery of this compound by Imamoto, Koide, and Hiyama marked a significant advancement in the field of synthetic organic chemistry. Its potent oxidizing power, coupled with its catalytic activity, has provided chemists with a valuable tool for a wide range of chemical transformations. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of this reagent is essential for the design and execution of efficient and innovative synthetic routes to novel therapeutic agents.

References

-

This compound. PubChem. [Link]

- Imamoto, T., Koide, Y., & Hiyama, S. (1990). This compound as a Strong Oxidizing Agent. Chemistry Letters, 19(8), 1445-1446.

-

This compound as a strong oxidizing agent. (1990). ETDEWEB. [Link]

-

Saikia, P., et al. (2009). Cerium (IV) triflate-catalyzed selective oxidation of sulfides to sulfoxides with aqueous hydrogen peroxide. Request PDF. [Link]

- Wiley-VCH. (2007).

-

Khaksar, S., et al. (2013). Cerium(IV) triflate-catalyzed domino annulation approaches to the synthesis of highly substituted piperidines. Request PDF. [Link]

Sources

Cerium(IV) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Powerful One-Electron Oxidant

Cerium(IV) trifluoromethanesulfonate, denoted as Ce(OTf)₄, has emerged as a formidable reagent in modern organic synthesis. Its exceptional oxidizing power, coupled with the unique properties of the trifluoromethanesulfonate (triflate) counterion, renders it a versatile tool for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of Ce(OTf)₄, detailed protocols for its preparation and application, and mechanistic insights into its function as a potent one-electron oxidant.

Physicochemical Properties of this compound

Ce(OTf)₄ is a yellow, hygroscopic solid that is soluble in water.[1] It is a salt of the tetravalent cerium cation (Ce⁴⁺) and four trifluoromethanesulfonate anions (CF₃SO₃⁻). The triflate anion is an excellent leaving group, which contributes to the high reactivity of the cerium(IV) center.

| Property | Value | Source |

| Molecular Formula | C₄CeF₁₂O₁₂S₄ | [2] |

| Molecular Weight | 736.39 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in water and DMSO. | [1][3] |

| Hygroscopicity | Hygroscopic | [1] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of Ce(OTf)₄ exhibits characteristic absorption bands corresponding to the triflate anion.

-

UV-Vis Spectroscopy: In sulfuric acid, Ce(IV) solutions display a characteristic absorption maximum around 320 nm, while Ce(III) absorbs at 253 nm and 295 nm.[4] The UV-Vis spectrum of a Ce(IV)-benzyloxy complex shows a maximum absorption at 375 nm, which shifts to 325 nm upon photoinduced homolytic cleavage to generate a Ce(III) complex.[5]

Synthesis of this compound

While commercially available, Ce(OTf)₄ can be prepared in the laboratory. The synthesis involves the reaction of a suitable cerium(IV) precursor with trifluoromethanesulfonic acid. A common method utilizes cerium(IV) carbonate as the starting material.[6]

Detailed Experimental Protocol: Synthesis from Cerium(IV) Oxide

Materials:

-

Cerium(IV) oxide (CeO₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Inert solvent (e.g., sulfolane)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add CeO₂ and the inert solvent.

-

Slowly add trifluoromethanesulfonic acid to the stirred suspension.

-

Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) and maintain vigorous stirring. The reaction progress can be monitored by the dissolution of the solid CeO₂.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by filtration, followed by washing with a suitable solvent to remove any unreacted acid and solvent.

-

Dry the resulting solid under vacuum to obtain Ce(OTf)₄.

Note: The mode of preparation and the water content in the final product can significantly influence its oxidizing ability.[8]

Chemical Properties: A Potent One-Electron Oxidant

The chemical reactivity of Ce(OTf)₄ is dominated by the high oxidation potential of the Ce(IV)/Ce(III) redox couple. The exact potential is highly dependent on the solvent and coordinating ligands. In sulfuric acid, the formal redox potential is influenced by the formation of sulfate complexes.[9] The triflate counterion, being weakly coordinating, generally leads to a highly reactive Ce(IV) species.

Mechanism of Single-Electron Transfer (SET)

Ce(OTf)₄ functions primarily as a one-electron oxidant. In a typical reaction, the Ce(IV) center accepts a single electron from a substrate molecule, generating a radical cation intermediate and reducing itself to the more stable Ce(III) state.[10] This initial single-electron transfer step is often the rate-determining step in the overall transformation. The resulting radical cation can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or reaction with other nucleophiles.

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C4CeF12O12S4 | CID 9875257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 107792-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a Strong Oxidizing Agent | Scilit [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-electron oxidation of closed-shell molecules. Part 1. Oxidative cleavage of para-substituted benzpinacolones by cerium(IV) ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Cerium(IV) Trifluoromethanesulfonate for Advanced Research Applications

This guide provides an in-depth exploration of the solubility characteristics of Cerium(IV) Trifluoromethanesulfonate, Ce(OTf)₄, a powerful oxidizing agent and versatile catalyst. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data with practical, field-proven methodologies to empower your experimental design and execution.

Introduction: The Evolving Role of this compound in Modern Chemistry

This compound, also known as ceric triflate, has emerged as a reagent of significant interest due to its exceptional oxidizing potential and its utility as a water-tolerant Lewis acid catalyst.[1][2] The trifluoromethanesulfonate (triflate) counterion imparts unique properties, including high thermal stability and, crucially, distinct solubility profiles that differ markedly from more common cerium salts like cerium(IV) ammonium nitrate (CAN). Understanding and leveraging these solubility characteristics is paramount for optimizing reaction conditions, improving yields, and developing novel synthetic pathways. This guide delves into the nuanced solubility of Ce(OTf)₄, providing both a qualitative overview and a robust experimental framework for its quantitative determination.

Physicochemical Properties and Handling Considerations

This compound is a yellow, hygroscopic solid.[3][4] Its propensity to absorb atmospheric moisture necessitates careful handling and storage in a dry, inert atmosphere to ensure its reactivity and prevent hydrolysis.[4] The anhydrous form is crucial for many applications, as the presence of water can influence its catalytic activity and reaction outcomes.[5]

Key Properties:

-

Molecular Formula: C₄CeF₁₂O₁₂S₄[6]

-

Molecular Weight: 736.39 g/mol [6]

-

Appearance: Yellow solid[3]

-

Key Characteristic: Highly hygroscopic[4]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various reaction media. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, a qualitative and comparative understanding can be derived from supplier technical data and literature on analogous lanthanide triflates.

Aqueous and Protic Solvent Solubility

This compound is readily soluble in water.[3][4] This high aqueous solubility is a hallmark of many metal triflates, which allows for their use as Lewis acid catalysts in aqueous media, a significant advantage in green chemistry applications.[1][2] The ceric ion is stable in acidic aqueous solutions, though neutral solutions may slowly decompose to form cerium dioxide (CeO₂).[7]

Based on data for the closely related lanthanum(III) triflate, it is anticipated that this compound is also highly soluble in polar protic solvents such as ethanol and methanol.[8]

Aprotic Solvent Solubility

The solubility in aprotic solvents is more varied and is crucial for applications in anhydrous organic synthesis.

-

Polar Aprotic Solvents: It is known to be soluble in Dimethyl Sulfoxide (DMSO).[9] For other lanthanide triflates, good solubility has been observed in acetonitrile.[10]

-

Ethereal Solvents: Solubility in ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane is expected to be limited. Lanthanum(III) triflate, for instance, is reported as insoluble in 1,4-dioxane.[8]

-

Nonpolar and Halogenated Solvents: Solubility in nonpolar solvents like benzene, toluene, and hexanes, as well as halogenated solvents like chloroform and dichloromethane, is generally poor for lanthanide triflates.[8][10]

Summary of Qualitative Solubility

The following table summarizes the known and anticipated solubility of this compound.

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference/Rationale |

| Polar Protic | Water | Soluble | [3][4] |

| Ethanol, Methanol | Expected to be Very Soluble | Analogy to La(OTf)₃[8] and use in alcohol-based reactions.[5] | |

| Polar Aprotic | DMSO | Soluble | [9] |